molecular formula C13H11Br2NO3S B3454686 Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- CAS No. 90264-13-4

Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl-

Cat. No.: B3454686
CAS No.: 90264-13-4
M. Wt: 421.11 g/mol
InChI Key: HAYLIGDJFXRLMU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C12H9Br2NO3S and a molecular weight of 407.08 g/mol

Preparation Methods

The synthesis of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- typically involves the reaction of 3,5-dibromo-4-hydroxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically targets the hydroxyl group, converting it to a carbonyl group.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group back to a hydroxyl group.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Scientific Research Applications

Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The bromine atoms in the compound can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- can be compared with other similar compounds such as:

The uniqueness of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- lies in its combination of bromine atoms, hydroxyl group, and sulfonamide group, which confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLIGDJFXRLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360343
Record name Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90264-13-4
Record name Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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